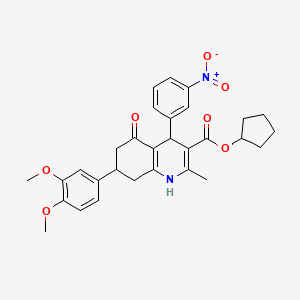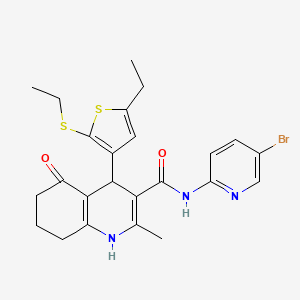![molecular formula C23H20Cl2N4O4S B11638958 (6Z)-6-{3-chloro-4-[2-(2-chlorophenoxy)ethoxy]-5-ethoxybenzylidene}-5-imino-2-methyl-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B11638958.png)
(6Z)-6-{3-chloro-4-[2-(2-chlorophenoxy)ethoxy]-5-ethoxybenzylidene}-5-imino-2-methyl-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound (6Z)-6-{3-chloro-4-[2-(2-chlorophenoxy)ethoxy]-5-ethoxybenzylidene}-5-imino-2-methyl-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one is a complex organic molecule with potential applications in various fields such as chemistry, biology, and medicine. This compound features a unique structure that includes multiple functional groups, making it a subject of interest for synthetic chemists and researchers.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (6Z)-6-{3-chloro-4-[2-(2-chlorophenoxy)ethoxy]-5-ethoxybenzylidene}-5-imino-2-methyl-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one typically involves multiple steps, including the formation of intermediate compounds. The process may start with the preparation of the thiadiazolo[3,2-a]pyrimidin-7-one core, followed by the introduction of the benzylidene and ethoxy groups through various condensation and substitution reactions. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters ensures consistent quality and scalability. Industrial methods also focus on minimizing waste and optimizing the use of reagents to make the process more sustainable.
Chemical Reactions Analysis
Types of Reactions
(6Z)-6-{3-chloro-4-[2-(2-chlorophenoxy)ethoxy]-5-ethoxybenzylidene}-5-imino-2-methyl-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one: can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agent used.
Reduction: Reduction reactions can modify the imino and benzylidene groups, leading to the formation of new compounds.
Substitution: The chloro and ethoxy groups can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine or alkyl derivatives.
Scientific Research Applications
(6Z)-6-{3-chloro-4-[2-(2-chlorophenoxy)ethoxy]-5-ethoxybenzylidene}-5-imino-2-methyl-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one: has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (6Z)-6-{3-chloro-4-[2-(2-chlorophenoxy)ethoxy]-5-ethoxybenzylidene}-5-imino-2-methyl-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies on its molecular targets and pathways are essential to understand its full potential and therapeutic applications.
Comparison with Similar Compounds
Similar Compounds
Ethyl acetoacetate: A simpler compound used in various chemical syntheses.
Acetylacetone: Known for its keto-enol tautomerism and used in similar synthetic applications.
Uniqueness
(6Z)-6-{3-chloro-4-[2-(2-chlorophenoxy)ethoxy]-5-ethoxybenzylidene}-5-imino-2-methyl-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one: stands out due to its complex structure and the presence of multiple functional groups, which provide a wide range of chemical reactivity and potential applications. Its unique combination of properties makes it a valuable compound for research and development in various scientific fields.
Properties
Molecular Formula |
C23H20Cl2N4O4S |
|---|---|
Molecular Weight |
519.4 g/mol |
IUPAC Name |
(6Z)-6-[[3-chloro-4-[2-(2-chlorophenoxy)ethoxy]-5-ethoxyphenyl]methylidene]-5-imino-2-methyl-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one |
InChI |
InChI=1S/C23H20Cl2N4O4S/c1-3-31-19-12-14(10-15-21(26)29-23(27-22(15)30)34-13(2)28-29)11-17(25)20(19)33-9-8-32-18-7-5-4-6-16(18)24/h4-7,10-12,26H,3,8-9H2,1-2H3/b15-10-,26-21? |
InChI Key |
ZYBWSZPBBHFNBF-GVNNNEBHSA-N |
Isomeric SMILES |
CCOC1=C(C(=CC(=C1)/C=C\2/C(=N)N3C(=NC2=O)SC(=N3)C)Cl)OCCOC4=CC=CC=C4Cl |
Canonical SMILES |
CCOC1=C(C(=CC(=C1)C=C2C(=N)N3C(=NC2=O)SC(=N3)C)Cl)OCCOC4=CC=CC=C4Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Ethyl 2-(5-{4-[(3-chlorophenyl)amino]phthalazin-1-YL}-2-methylbenzenesulfonamido)acetate](/img/structure/B11638878.png)
![2-(Butylsulfanyl)-3-(2-methylphenyl)-4,6-dihydro-3H-spiro[benzo[H]quinazoline-5,1'-cyclohexan]-4-one](/img/structure/B11638881.png)
![(6Z)-2-butyl-5-imino-6-{3-[2-(4-methylphenoxy)ethoxy]benzylidene}-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B11638893.png)
![5-(4-Iodophenyl)-7-phenyl-4,7-dihydrotetrazolo[1,5-a]pyrimidine](/img/structure/B11638913.png)

![N-[(2Z)-3-[3-(dimethylamino)propyl]-4-(4-methylphenyl)-1,3-thiazol-2(3H)-ylidene]aniline](/img/structure/B11638923.png)
![2-(4-Nitrophenyl)-4-(1,3,3-trimethyl-6-azabicyclo[3.2.1]oct-6-yl)quinazoline](/img/structure/B11638928.png)
![2-(3-methyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)-N'-[(3E)-2-oxo-1,2-dihydro-3H-indol-3-ylidene]acetohydrazide](/img/structure/B11638932.png)
![N-[2-chloro-5-(5-methyl-1,3-benzoxazol-2-yl)phenyl]-2-(4-ethylphenoxy)acetamide](/img/structure/B11638940.png)

![N-methyl-2-[4-({4-[4-methyl-3-(morpholin-4-ylsulfonyl)phenyl]phthalazin-1-yl}amino)phenoxy]acetamide](/img/structure/B11638947.png)
![N-(2-Fluorophenyl)-2-methyl-5-oxo-4-[2-(trifluoromethyl)phenyl]-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide](/img/structure/B11638948.png)
![N-[(2-oxo-2,3-dihydro-1H-benzimidazol-5-yl)carbamothioyl]-3-(propan-2-yloxy)benzamide](/img/structure/B11638950.png)
![3-hydroxy-4-(4-methoxybenzoyl)-5-(4-methoxyphenyl)-1-[2-(piperazin-1-yl)ethyl]-2,5-dihydro-1H-pyrrol-2-one](/img/structure/B11638952.png)
